N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c21-16(18-11-13-5-4-9-25-13)17(22)19-12-15-20(8-10-26-15)27(23,24)14-6-2-1-3-7-14/h1-7,9,15H,8,10-12H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFOAGDINNTNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Oxazolidin Ring: The oxazolidin ring can be synthesized through the reaction of an amino alcohol with an appropriate sulfonyl chloride under basic conditions.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where benzenesulfonyl chloride reacts with the oxazolidin intermediate.
Incorporation of the Furan Moiety: The furan ring is attached through a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with the benzenesulfonyl-oxazolidin intermediate.
Final Coupling: The final product is obtained by coupling the intermediate with ethanediamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The oxazolidin ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Benzene derivatives.
Substitution: Various substituted oxazolidin derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets:
- Antimicrobial Activity : Compounds with similar structures have been investigated for their potential to inhibit bacterial protein synthesis, making them candidates for antibiotic development. The oxazolidin ring is particularly noted for this activity.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in disease pathways, such as serine proteases. This inhibition could play a crucial role in treating conditions like cancer and inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of oxazolidin compounds exhibit cytotoxic effects against certain cancer cell lines, indicating potential for anticancer therapy.
Organic Synthesis
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules, which are important in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Properties
A study explored the antimicrobial properties of compounds similar to this compound. Results indicated significant inhibition of bacterial growth, suggesting a mechanism involving disruption of protein synthesis pathways.
Case Study 2: Cytotoxic Effects
Research conducted on derivatives containing the oxazolidin structure demonstrated selective cytotoxicity against various cancer cell lines. The findings support further investigation into the compound's potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Pathway Modulation: It can modulate metabolic pathways by binding to key proteins and altering their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of ethanediamide derivatives with sulfonyl-oxazolidine/oxazinan moieties. Key structural analogues include:
Crystallographic and Computational Analysis
- Structural confirmation of analogues relies on tools like SHELX for crystallographic refinement and ORTEP for visualizing anisotropic displacement ellipsoids (). For example, hydrogen-bonded dimers in oxazolidinone derivatives () highlight the role of amide carbonyls in stabilizing crystal packing .
- The target compound’s oxazolidine ring likely adopts a puckered conformation, as observed in similar structures (e.g., ), affecting its stereoelectronic profile .
Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound with potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 426.5 g/mol. The compound features an oxazolidin ring, a benzenesulfonyl group, and a furan moiety, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N4O6S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 868981-64-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolidin Ring : Reaction of an amino alcohol with benzenesulfonyl chloride.
- Attachment of the Benzenesulfonyl Group : Introduced via sulfonylation.
- Incorporation of the Furan Moiety : Achieved through nucleophilic substitution.
- Final Coupling : Coupling with ethanediamide to yield the final product.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate metabolic pathways:
- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase IX, which is overexpressed in various cancer cells. This inhibition can lead to reduced tumor growth and metastasis.
- Pathway Modulation : The compound can alter key protein activities involved in cellular metabolism, potentially affecting cancer cell survival and proliferation .
Antimicrobial and Anticancer Properties
Studies suggest that compounds with similar structures exhibit antimicrobial and anticancer activities. The presence of the furan ring is particularly noted for enhancing bioactivity against certain pathogens and cancer cell lines. Research indicates that derivatives of this compound may serve as promising candidates in drug development for treating infections and cancers due to their unique structural features that facilitate interactions with biological targets .
Case Studies
- Anticancer Activity : A study demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .
- Antimicrobial Effects : Another investigation into similar compounds highlighted their effectiveness against Gram-positive bacteria, suggesting that modifications in the structure could enhance their antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the oxazolidin-2-yl core followed by coupling with the furanyl-methyl-ethanediamide moiety. Key steps include:
- Step 1 : Benzenesulfonyl group introduction via nucleophilic substitution under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours) .
- Step 2 : Coupling of oxazolidin-2-ylmethyl and furanyl-methyl groups using carbodiimide-based crosslinkers (e.g., EDC/HOBt in DMF, RT, 48 hours) .
- Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Rhodium-catalyzed reactions (e.g., for regioselective functionalization) can improve yields . Monitor intermediates via TLC or HPLC-MS.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Techniques :
- NMR : Prioritize - and -NMR to confirm sulfonyl group integration (δ 7.5–8.0 ppm for aromatic protons) and ethanediamide carbonyl signals (δ 165–170 ppm) .
- HRMS : Validate molecular formula (e.g., CHNOS) with <5 ppm mass accuracy .
- IR : Identify sulfonyl S=O stretches (~1350 cm) and amide C=O (~1680 cm) .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitution reactions?
- Mechanistic Insight : The benzenesulfonyl group is electron-withdrawing, directing electrophiles (e.g., nitration) to the furan ring’s α-position. Computational modeling (DFT) can predict reactivity:
- Furan Ring : Higher electron density at C-5 due to methoxy-like resonance from the methylenediamide linker .
- Experimental Validation : Perform bromination (NBS in CCl) and compare product ratios via -NMR integration .
Q. What in vitro assays are recommended to evaluate anti-inflammatory activity, and how should conflicting cytotoxicity data be resolved?
- Assay Design :
- Primary Screen : COX-2 inhibition ELISA (IC determination at 1–100 μM) .
- Secondary Validation : LPS-induced TNF-α suppression in RAW 264.7 macrophages (dose-response 0.1–50 μM) .
Q. What strategies mitigate hydrolytic degradation of the oxazolidin-2-yl and ethanediamide moieties under physiological pH?
- Stabilization Approaches :
- pH Buffering : Formulate with cyclodextrins (e.g., HP-β-CD) to shield labile amide bonds .
- Structural Modifications : Introduce electron-donating groups (e.g., methyl) to the oxazolidin-2-yl ring, reducing electrophilic susceptibility .
Data Interpretation & Conflict Resolution
Q. How should researchers address discrepancies in reported biological activity across studies?
- Root-Cause Analysis :
- Purity : Verify compound integrity (HPLC ≥98%) and exclude excipient interference .
- Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
